An In-depth Technical Guide to (2-amino-5-nitrophenyl)methanol: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to (2-amino-5-nitrophenyl)methanol: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of (2-amino-5-nitrophenyl)methanol (CAS No. 77242-30-9), a key building block for researchers, medicinal chemists, and professionals in drug development. This document emphasizes the practical application of this compound, grounded in established scientific principles and experimental data.
Introduction and Strategic Importance
(2-amino-5-nitrophenyl)methanol is a substituted aromatic alcohol that holds significant value as a versatile intermediate in organic synthesis. Its trifunctional nature, featuring an amine, a nitro group, and a primary alcohol on a benzene scaffold, allows for a wide range of chemical transformations. The specific ortho-amino, para-nitro substitution pattern creates a unique electronic and steric environment, influencing the reactivity of each functional group. This makes it a particularly valuable precursor in the synthesis of complex heterocyclic systems, a common motif in many biologically active molecules. For drug development professionals, understanding the nuances of this molecule's properties and reactivity is paramount for its effective incorporation into synthetic routes targeting novel therapeutics.
Molecular Structure and Chemical Properties
The structure of (2-amino-5-nitrophenyl)methanol is characterized by a benzene ring substituted with an amino group at position 2, a nitro group at position 5, and a hydroxymethyl group at position 1. The presence of both an electron-donating amino group and an electron-withdrawing nitro group significantly influences the electron density distribution within the aromatic ring, thereby affecting its reactivity in electrophilic and nucleophilic substitution reactions.
Physicochemical Properties
A summary of the key physicochemical properties of (2-amino-5-nitrophenyl)methanol is presented in the table below. These properties are crucial for determining appropriate solvents for reactions and purification, as well as for predicting its behavior in various experimental setups.
| Property | Value | Source(s) |
| CAS Number | 77242-30-9 | [1][2] |
| Molecular Formula | C₇H₈N₂O₃ | [1][2] |
| Molecular Weight | 168.15 g/mol | [1][2] |
| Appearance | Light brown to green solid | [1] |
| Melting Point | 141-142 °C | [3] |
| Boiling Point (Predicted) | 427.3 ± 30.0 °C | [1] |
| Density (Predicted) | 1.432 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 13.67 ± 0.10 | [1] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of (2-amino-5-nitrophenyl)methanol. Below are the reported spectroscopic data.
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key absorption peaks for (2-amino-5-nitrophenyl)methanol are:
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3365 | N-H stretching (amine) |
| 2918 | C-H stretching (aromatic) |
| 1612 | N-H bending (amine) |
| 1528, 1345 | N-O stretching (nitro) |
| 1239 | C-N stretching (aromatic) |
| 1051 | C-O stretching (alcohol) |
| 755 | C-H out-of-plane bending |
Source:[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available high-resolution spectrum image is not readily accessible, reported ¹H and ¹³C NMR data in CDCl₃ are available. It is important to note that some literature data may be for derivative compounds, so careful comparison with experimentally obtained spectra is crucial for unambiguous identification.[3]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. For (2-amino-5-nitrophenyl)methanol, the expected exact mass can be calculated and compared with the experimental value.
Synthesis of (2-amino-5-nitrophenyl)methanol
There are several reported methods for the synthesis of (2-amino-5-nitrophenyl)methanol. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and safety considerations. Two common methods are outlined below.
Method 1: Reduction of 2-amino-5-nitrobenzaldehyde
This method involves the selective reduction of the aldehyde functional group in the presence of a nitro and an amino group. Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation due to its mild nature, which typically does not reduce the nitro group under these conditions.
Caption: Synthetic workflow for (2-amino-5-nitrophenyl)methanol via reduction.
Experimental Protocol:
-
Suspend 2-amino-5-nitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
While stirring at ambient temperature, add sodium borohydride (0.27 eq) in small portions. The portion-wise addition is crucial to control the exothermic reaction and prevent over-reduction.
-
Continue stirring the reaction mixture for 1 hour after the final addition of NaBH₄.
-
Carefully acidify the reaction mixture with 2 N hydrochloric acid to quench the excess sodium borohydride. This step should be performed in a well-ventilated fume hood as hydrogen gas is evolved.
-
Basify the mixture to a pH of 8-9 with solid sodium carbonate. This neutralizes the acid and ensures the product is in its free base form for efficient extraction.
-
Extract the product into diethyl ether (3x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the resulting solid from water to yield pure (2-amino-5-nitrophenyl)methanol.[3]
Method 2: Reduction of 5-nitroanthranilic acid
This method utilizes a more powerful reducing agent, borane-tetrahydrofuran complex (BH₃·THF), to reduce the carboxylic acid to a primary alcohol.
Experimental Protocol:
-
Dissolve 5-nitroanthranilic acid (1.0 eq) in tetrahydrofuran (THF) in a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1 M solution of borane-tetrahydrofuran complex (3.2 eq) via a cannula or dropping funnel. The slow addition at a low temperature is necessary to control the reaction rate and prevent side reactions.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of water, followed by 1 M HCl. This step hydrolyzes the borane complexes.
-
Add a 1 M solution of potassium carbonate to neutralize the mixture.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude product, which can be further purified by crystallization or chromatography.
Applications in Drug Discovery
The strategic placement of functional groups in (2-amino-5-nitrophenyl)methanol makes it a valuable starting material for the synthesis of various pharmaceutical scaffolds. A notable application is its use in the preparation of Spiropyridooxazinepyrrolidine compounds.[1][4] These compounds have been identified as potent dual inhibitors of Factor XIa (FXIa) and plasma kallikrein.[1]
Therapeutic Target: Factor XIa and Plasma Kallikrein
Factor XIa and plasma kallikrein are serine proteases that play significant roles in the coagulation cascade and inflammatory processes, respectively.[2][5][6]
-
Factor XIa (FXIa): This enzyme is involved in the amplification of the coagulation cascade.[5][6] Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders, such as stroke and deep vein thrombosis, with a potentially lower risk of bleeding compared to traditional anticoagulants like warfarin.[2]
-
Plasma Kallikrein: This enzyme is implicated in various inflammatory conditions and is a key player in the pathophysiology of diabetic complications, including diabetic retinopathy and macular edema, by increasing vascular permeability.[2]
Therefore, dual inhibition of FXIa and plasma kallikrein represents an attractive approach for developing novel therapeutics for a range of cardiovascular and diabetes-related diseases.[1][2]
Caption: Role of (2-amino-5-nitrophenyl)methanol in drug development.
The pyrrolidine moiety, which can be constructed using intermediates derived from (2-amino-5-nitrophenyl)methanol, is a versatile scaffold in drug discovery due to its three-dimensional structure and ability to present substituents in specific spatial orientations, which is crucial for potent and selective binding to biological targets.[7][8]
Safety and Handling
(2-amino-5-nitrophenyl)methanol is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H372: Causes damage to organs through prolonged or repeated exposure.[2]
-
H411: Toxic to aquatic life with long lasting effects.[2]
GHS Pictograms:
-
Exclamation mark (GHS07)
-
Health hazard (GHS08)
-
Environment (GHS09)
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P273: Avoid release to the environment.[1]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P391: Collect spillage.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use in a well-ventilated area or under a fume hood.
For complete safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[5][6]
Conclusion
(2-amino-5-nitrophenyl)methanol is a strategically important chemical intermediate with well-defined properties and synthetic routes. Its true value for researchers and drug development professionals lies in its application as a precursor to complex heterocyclic structures with significant therapeutic potential, particularly in the development of novel anticoagulants and treatments for diabetic complications. A thorough understanding of its chemistry and handling requirements is essential for its safe and effective use in the laboratory and beyond.
References
- 1. Inhibitors of Factor XIa and Plasma Kallikrein May Treat Thromboembolic Disorders and Many Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-amino-5-nitrobenzyl alcohol | 77242-30-9 [chemicalbook.com]
- 4. (2-Amino-5-nitrophenyl)methanol , 97% , 77242-30-9 - CookeChem [cookechem.com]
- 5. Role of Factor XIa and Plasma Kallikrein in Arterial and Venous Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
